2-(4-Carbamimidoylphenyl)-1H-benzo[d]imidazole-6-carboximidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Carbamimidoylphenyl)-1H-benzo[d]imidazole-6-carboximidamide is a compound known for its significant role in various scientific research fields. This compound is particularly noted for its potential as an inhibitor in biochemical processes, making it a valuable asset in medicinal chemistry and drug development .
Vorbereitungsmethoden
The synthesis of 2-(4-Carbamimidoylphenyl)-1H-benzo[d]imidazole-6-carboximidamide involves several steps. One common method includes the reaction of 4-carbamimidoylphenylamine with 1H-benzo[d]imidazole-6-carboximidamide under specific conditions. The reaction typically requires a solvent such as ethanol or dimethyl sulfoxide (DMSO) and may involve heating to facilitate the reaction . Industrial production methods often scale up this process, ensuring the purity and yield of the compound through rigorous quality control measures .
Analyse Chemischer Reaktionen
2-(4-Carbamimidoylphenyl)-1H-benzo[d]imidazole-6-carboximidamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like sodium borohydride.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and catalysts for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
2-(4-Carbamimidoylphenyl)-1H-benzo[d]imidazole-6-carboximidamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is employed in studies involving protein interactions and cellular processes.
Industry: The compound is used in the development of new materials and chemical products.
Wirkmechanismus
The mechanism of action of 2-(4-Carbamimidoylphenyl)-1H-benzo[d]imidazole-6-carboximidamide involves its interaction with specific molecular targets. It acts as an inhibitor of protein arginine methyltransferases (PRMTs), which play a crucial role in epigenetic regulation and cellular signaling pathways. By inhibiting PRMTs, the compound can modulate gene expression and protein function, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
2-(4-Carbamimidoylphenyl)-1H-benzo[d]imidazole-6-carboximidamide is unique compared to other similar compounds due to its specific structure and inhibitory potency. Similar compounds include:
2-(4-Carbamimidoylphenyl)-1H-indole-6-carboximidamide: This compound shares a similar core structure but differs in its functional groups and overall activity.
Eigenschaften
Molekularformel |
C15H14N6 |
---|---|
Molekulargewicht |
278.31 g/mol |
IUPAC-Name |
2-(4-carbamimidoylphenyl)-3H-benzimidazole-5-carboximidamide |
InChI |
InChI=1S/C15H14N6/c16-13(17)8-1-3-9(4-2-8)15-20-11-6-5-10(14(18)19)7-12(11)21-15/h1-7H,(H3,16,17)(H3,18,19)(H,20,21) |
InChI-Schlüssel |
CZPXYHUXDSNUPW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C2=NC3=C(N2)C=C(C=C3)C(=N)N)C(=N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.